2-[5-(Furan-2-YL)furan-2-YL]acetic acid
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Overview
Description
2-[5-(Furan-2-YL)furan-2-YL]acetic acid is an organic compound belonging to the furan family. It is characterized by the presence of two furan rings attached to an acetic acid moiety. The compound has a molecular formula of C10H8O4 and a molecular weight of 192.17 g/mol. Furans are heterocyclic aromatic compounds known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxidation of Furan: One common method to synthesize 2-[5-(Furan-2-YL)furan-2-YL]acetic acid involves the oxidation of furan derivatives.
Reaction with Acetic Anhydride: Another method involves the reaction of furan with acetic anhydride.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-[5-(Furan-2-YL)furan-2-YL]acetic acid can undergo oxidation reactions to form various oxidized derivatives.
Substitution: Substitution reactions can occur at the furan rings, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, silver nitrate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
Oxidized Derivatives: Various carboxylic acids and ketones
Reduced Derivatives: Alcohols and alkanes
Substituted Derivatives: Halogenated and alkylated furans
Scientific Research Applications
2-[5-(Furan-2-YL)furan-2-YL]acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[5-(Furan-2-YL)furan-2-YL]acetic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. Its effects are mediated through the formation of reactive intermediates and the modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Furan-2-acetic acid: A simpler derivative with one furan ring attached to an acetic acid moiety.
Furan-2-acrylic acid: Contains a furan ring attached to an acrylic acid moiety.
2-(Furan-2-yl)-2-oxoacetic acid: Contains a furan ring attached to an oxoacetic acid moiety.
Uniqueness
2-[5-(Furan-2-YL)furan-2-YL]acetic acid is unique due to the presence of two furan rings, which imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C10H8O4 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
2-[5-(furan-2-yl)furan-2-yl]acetic acid |
InChI |
InChI=1S/C10H8O4/c11-10(12)6-7-3-4-9(14-7)8-2-1-5-13-8/h1-5H,6H2,(H,11,12) |
InChI Key |
DVWKJJBAHWFUCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CC(=O)O |
Origin of Product |
United States |
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